Xanthosine-5'-monophosphate
Overview
Description
Xanthylic acid, also known as XMP or xanthylate, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Xanthylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, xanthylic acid is primarily located in the cytoplasm. Xanthylic acid exists in all eukaryotes, ranging from yeast to humans. Xanthylic acid participates in a number of enzymatic reactions. In particular, Xanthylic acid and L-glutamine can be converted into L-glutamic acid and guanosine monophosphate through the action of the enzyme GMP synthase [glutamine-hydrolyzing]. In addition, Xanthylic acid can be converted into guanosine monophosphate; which is mediated by the enzyme GMP synthase [glutamine-hydrolyzing]. In humans, xanthylic acid is involved in the homocarnosinosis pathway, the azathioprine action pathway, the glutamate metabolism pathway, and the purine metabolism pathway. Xanthylic acid is also involved in several metabolic disorders, some of which include adenylosuccinate lyase deficiency, the hyperinsulinism-hyperammonemia syndrome pathway, the xanthinuria type II pathway, and molybdenum cofactor deficiency. Outside of the human body, xanthylic acid can be found in a number of food items such as yellow bell pepper, cauliflower, globe artichoke, and cascade huckleberry. This makes xanthylic acid a potential biomarker for the consumption of these food products.
5'-xanthylic acid is a purine ribonucleoside 5'-monophosphate having xanthine as the nucleobase. It has a role as a metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate and a xanthosine 5'-phosphate. It is a conjugate acid of a 5'-xanthylate(2-).
Biological Activity
Xanthosine-5'-monophosphate (XMP), also known as xanthylate, is a significant intermediate in purine metabolism, playing a crucial role in various biological processes. This article delves into the biological activity of XMP, exploring its biochemical properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.
Overview of this compound
XMP is a ribonucleoside monophosphate formed from inosine monophosphate (IMP) through the action of IMP dehydrogenase. It can subsequently be converted into guanosine monophosphate (GMP) by GMP synthase. This compound is essential in nucleotide synthesis and cellular energy metabolism, influencing various physiological functions.
Acidity Constants and Physiological Behavior
Research indicates that XMP exhibits distinct acidity constants at physiological pH levels, predominantly existing as rather than , which is commonly referenced in literature. This finding emphasizes the need for accurate representation of XMP's protonation states in biochemical studies .
Metal Ion Interaction
XMP forms stable complexes with various metal ions, demonstrating high degrees of chelation. For instance, studies show that macrochelates involving XMP and metal ions such as Co, Ni, and Cu can exceed 90% formation, indicating its potential role in metal ion transport and regulation within biological systems .
Metabolic Pathways
XMP is integral to purine metabolism. The following table summarizes its role in key metabolic pathways:
Pathway | Description |
---|---|
De Novo Purine Synthesis | XMP is synthesized from IMP and is a precursor to GMP, essential for RNA synthesis. |
Salvage Pathway | Participates in recycling purines to maintain nucleotide pools in cells. |
Energy Metabolism | XMP contributes to ATP production through nucleotide phosphorylation processes. |
Biological Functions
-
Cellular Signaling :
- XMP may influence signaling pathways related to cell growth and differentiation.
- It interacts with various receptors and enzymes involved in metabolic regulation.
- Antiviral Activity :
- Neuronal Signaling :
Case Studies
Several studies have provided insights into the biological activity of XMP:
- Study on Antiviral Properties : A study demonstrated that XMP could inhibit the replication of HIV by affecting viral enzyme activity, showcasing its potential as a therapeutic agent against viral infections .
- Metal Ion Chelation Research : Another study highlighted the ability of XMP to form stable complexes with metal ions, suggesting its importance in cellular processes that require metal cofactors .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLYFZHFGENCW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-23-4 | |
Record name | 5′-Xanthylic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20966674 | |
Record name | Xanthosine monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
523-98-8 | |
Record name | 5′-Xanthylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthosine monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOSINE 5'-MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y29K672ETF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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